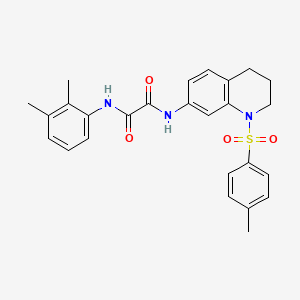
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound with the molecular formula C26H27N3O4S and a molecular weight of 477.6 g/mol. This compound belongs to a class of oxalamides that have garnered attention for their diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The structure of this compound features a complex arrangement that contributes to its biological activity. The key components include:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Tetrahydroquinoline moiety : Known for various biological activities including antitumor and neuroprotective effects.
- Tosyl group : Often used in medicinal chemistry as a leaving group that can facilitate further chemical transformations.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Compounds in this class may exhibit activity against certain bacterial strains, indicating potential use as antimicrobial agents.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as:
- Enzymes : Inhibition of enzymes involved in cancer cell metabolism.
- Receptors : Modulation of neurotransmitter receptors which could underlie its neuroprotective effects.
Antitumor Activity
A study conducted on related oxalamide compounds demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition at low concentrations. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF-7 | 8.9 |
| N1-(2,3-dimethylphenyl)-N2-(1-tosyl...) | A549 | 7.4 |
These findings suggest that the compound has comparable efficacy to established chemotherapeutics.
Neuroprotective Effects
In vitro studies have shown that the tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on this scaffold.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUGKHVIYPXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














